4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid is an organic compound with the molecular formula C26H34O6 It is a derivative of benzoic acid, characterized by the presence of a long aliphatic chain and a carboxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s structural properties make it useful in studying membrane interactions and protein-ligand binding.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid involves its interaction with molecular targets such as proteins and cell membranes. The long aliphatic chain allows it to embed within lipid bilayers, while the carboxyphenoxy group can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Dodecyloxy)benzoic acid: Similar structure but lacks the carboxyphenoxy group.
4-(Decyloxy)benzoic acid: Shorter aliphatic chain, resulting in different physical and chemical properties.
Uniqueness
4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid is unique due to its combination of a long aliphatic chain and a carboxyphenoxy group. This dual functionality provides it with distinct amphiphilic properties, making it suitable for a wide range of applications in scientific research and industry.
Properties
CAS No. |
82242-04-4 |
---|---|
Molecular Formula |
C26H34O6 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-[12-(4-carboxyphenoxy)dodecoxy]benzoic acid |
InChI |
InChI=1S/C26H34O6/c27-25(28)21-11-15-23(16-12-21)31-19-9-7-5-3-1-2-4-6-8-10-20-32-24-17-13-22(14-18-24)26(29)30/h11-18H,1-10,19-20H2,(H,27,28)(H,29,30) |
InChI Key |
QNTZHTLOVOTBCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCCCCCCCCOC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.